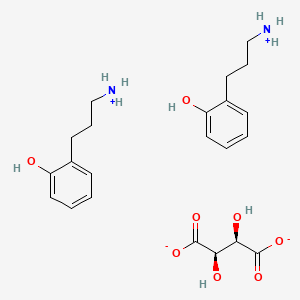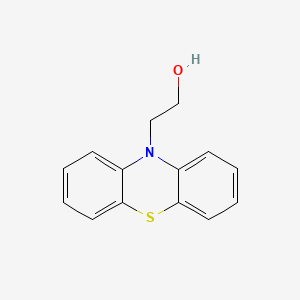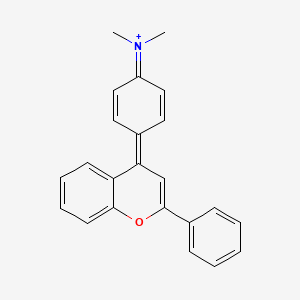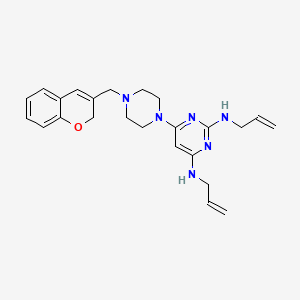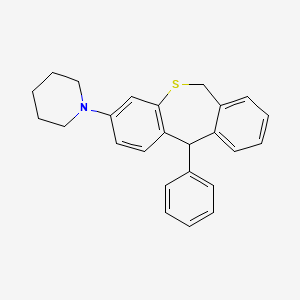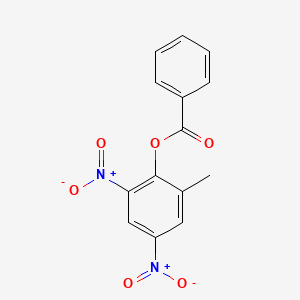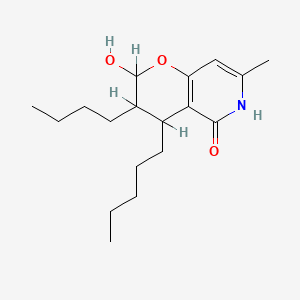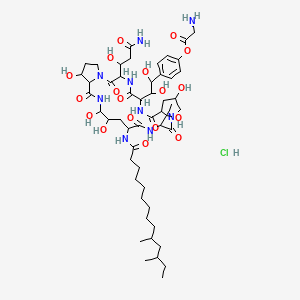
L-Proline, N-(10,12-dimethyl-1-oxotetradecyl)-(4R,5R)-4,5-dihydroxy-L-ornithyl-L-threonyl-trans-4-hydroxy-L-prolyl-(S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-threo-3-hydroxy-L-glutaminyl-3-hydroxy-, cyclic (6>1)-peptide, 4-ester with glycine, monohydrochloride, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, N-(10,12-dimethyl-1-oxotetradecyl)-(4R,5R)-4,5-dihydroxy-L-ornithyl-L-threonyl-trans-4-hydroxy-L-prolyl-(S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-threo-3-hydroxy-L-glutaminyl-3-hydroxy-, cyclic (6>1)-peptide, 4-ester with glycine, monohydrochloride, trans- is a complex cyclic peptide with multiple hydroxyl groups and ester linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such complex peptides typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. Each amino acid is coupled using reagents like HBTU or DIC in the presence of a base such as DIPEA. After the assembly of the peptide chain, the compound is cyclized to form the cyclic structure.
Industrial Production Methods
Industrial production of complex peptides often employs automated peptide synthesizers to ensure precision and efficiency. The process includes deprotection, coupling, and cyclization steps, followed by purification using high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4.
Substitution: The ester linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMP.
Reduction: NaBH4 or LiAlH4.
Substitution: Nucleophiles like amines or thiols.
Major Products
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols.
- Substitution products include amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a model peptide for studying peptide synthesis and cyclization techniques.
Biology
In biological research, it can serve as a probe for studying protein-protein interactions and enzyme-substrate specificity.
Medicine
Industry
Used in the development of novel materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play a crucial role in binding to these targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclosporine
- Vancomycin
- Bacitracin
Uniqueness
This compound’s unique combination of hydroxyl, carbonyl, and ester groups, along with its cyclic structure, distinguishes it from other peptides. Its specific sequence and stereochemistry contribute to its unique biological and chemical properties.
Eigenschaften
CAS-Nummer |
138661-19-5 |
|---|---|
Molekularformel |
C52H84ClN9O18 |
Molekulargewicht |
1158.7 g/mol |
IUPAC-Name |
[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] 2-aminoacetate;hydrochloride |
InChI |
InChI=1S/C52H83N9O18.ClH/c1-5-26(2)20-27(3)12-10-8-6-7-9-11-13-38(68)55-32-22-36(66)48(74)59-50(76)43-34(64)18-19-60(43)52(78)41(35(65)23-37(54)67)57-49(75)42(45(71)44(70)29-14-16-31(17-15-29)79-39(69)24-53)58-47(73)33-21-30(63)25-61(33)51(77)40(28(4)62)56-46(32)72;/h14-17,26-28,30,32-36,40-45,48,62-66,70-71,74H,5-13,18-25,53H2,1-4H3,(H2,54,67)(H,55,68)(H,56,72)(H,57,75)(H,58,73)(H,59,76);1H |
InChI-Schlüssel |
QYMCGDSFJXTTEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OC(=O)CN)O)O)C(CC(=O)N)O)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






